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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for D-
Phenylalaninol ((2R)-2-amino-3-phenylpropan-1-ol), a critical chiral building block in
pharmaceutical and organic synthesis. The document is intended for researchers, scientists,
and professionals in drug development, offering a centralized resource for Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed
experimental protocols are provided to ensure reproducibility, and all quantitative data is
summarized in standardized tables for ease of reference and comparison.

Introduction

D-Phenylalaninol is a chiral amino alcohol derived from the reduction of the amino acid D-
phenylalanine. Its stereocenter makes it an invaluable precursor and chiral auxiliary in
asymmetric synthesis, particularly for creating enantiomerically pure pharmaceuticals. A
thorough understanding of its structural and spectroscopic properties is fundamental for its
application in quality control, reaction monitoring, and structural elucidation of derivative
compounds. This document collates and presents the essential *H NMR, 13C NMR, IR, and MS
data for D-Phenylalaninol.

Spectroscopic Data Summary

The following sections provide the key spectral data for D-Phenylalaninol. Data has been
compiled from various spectral databases and literature sources.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework
of organic molecules.

2.1.1 *H NMR Data

The *H NMR spectrum provides information on the chemical environment and connectivity of
hydrogen atoms in the molecule.

Assignment Chemical Shift (8) [ppm] Solvent / Frequency
Phenyl-H (m) 7.29-7.18 CDCls / 400 MHz
-CH20H (dd) 3.61 CDCIs / 400 MHz
-CH20H (dd) 3.38 CDCls / 400 MHz
-CH(NH2) (m) 3.10 CDCls / 400 MHz
-CH2-Ph (dd) 2.78 CDCIs / 400 MHz
-CH2-Ph (dd) 2.50 CDCls / 400 MHz
-NHz / -OH (br s) Not explicitly assigned CDCIs /400 MHz

Note: The signals for the amine (-NHz) and hydroxyl (-OH) protons are often broad and their
chemical shift can be variable depending on concentration and solvent purity. They were not
explicitly assigned in the reference spectrum.

2.1.2 3C NMR Data

The 13C NMR spectrum reveals the number and electronic environment of the carbon atoms.
The following data is for the racemic mixture, D,L-2-amino-3-phenyl-1-propanol; chemical shifts
for the D-enantiomer are identical in a non-chiral solvent.
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Assignment Chemical Shift (8) [ppm] Source / Solvent

C (quaternary, Phenyl) 138.8 SpectraBase / CDCl3
CH (ortho, Phenyl) 129.2 SpectraBase / CDCls
CH (meta, Phenyl) 128.5 SpectraBase / CDCls
CH (para, Phenyl) 126.1 SpectraBase / CDCls
-CH20H 66.3 SpectraBase / CDCl3
-CH(NH2) 56.4 SpectraBase / CDCls
-CHz-Ph 40.5 SpectraBase / CDCls

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the
absorption of infrared radiation, which induces molecular vibrations. While a specific peak list
for D-Phenylalaninol is not readily available in public databases, the spectrum is characterized
by the following key absorption regions. A representative spectrum for the racemic mixture is
available on databases such as SpectraBase.

Expected Absorption Range

Vibrational Mode Intensity
(cm~)
O-H Stretch (Alcohol) 3400 - 3200 Strong, Broad
N-H Stretch (Primary Amine) 3400 - 3250 Medium (two bands)
C-H Stretch (Aromatic) 3100 - 3000 Medium
C-H Stretch (Aliphatic) 3000 - 2850 Medium
N-H Bend (Amine) 1650 - 1580 Medium
C=C Stretch (Aromatic Ring) 1600 - 1450 Medium-Weak
C-0O Stretch (Primary Alcohol) ~1050 Strong

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and i
mole

ts fragments, enabling the determination of molecular weight and structural features. The
cular weight of D-Phenylalaninol is 151.21 g/mol .

m/z Relative Intensity (%) Possible Fragment
151 ~5 [M]* (Molecular lon)
120 31.8 [M - CH20H]*

103 9.1 [CsH7]* or [C7HsO]*
91 19.0 [C7H7]* (Tropylium ion)
77 6.7 [CeHs]* (Phenyl ion)
60 100.0 [CH4aNO]J* (Base Peak)

EX

perimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol

e Sample Preparation:

Accurately weigh 10-20 mg of D-Phenylalaninol for tH NMR (or 50-100 mg for 3C NMR)
and place it in a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCIs).
Gently vortex or sonicate the vial until the sample is fully dissolved.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a
clean, 5 mm NMR tube to remove any particulate matter.

Cap the NMR tube securely.

e Instrument Setup & Acquisition:
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Insert the NMR tube into a spinner turbine and adjust its position using a depth gauge.

[e]

o Wipe the outside of the tube and place it in the NMR spectrometer.

o Lock the spectrometer onto the deuterium signal of the CDCIs solvent.

o Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
o Tune and match the probe for the desired nucleus (*H or 13C).

o For *H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8 to 16
scans are sufficient.

o For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A greater
number of scans (e.g., 128 or more) will be required to achieve a good signal-to-noise
ratio.

o Process the resulting Free Induction Decay (FID) with Fourier transformation, phase
correction, and baseline correction to obtain the final spectrum. Calibrate the chemical
shift scale to the residual solvent peak (CHCIs at 7.26 ppm for *H, CDCls at 77.16 ppm for
13C).

Infrared (IR) Spectroscopy Protocol

This protocol describes the Attenuated Total Reflectance (ATR) method, which is suitable for
solid samples.

e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth
dampened with isopropanol or ethanol, then allow it to dry completely.

o Place a small amount (a few milligrams) of solid D-Phenylalaninol powder onto the center
of the ATR crystal.

o Lower the press arm and apply consistent pressure to ensure firm contact between the
sample and the crystal.
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e Instrument Setup & Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Collect the sample spectrum. Typically, a resolution of 4 cm~1is used, and 16 to 32 scans
are co-added to improve the signal-to-noise ratio.

o After data collection, clean the ATR crystal and press arm thoroughly.

Mass Spectrometry Protocol (Electron lonization)

e Sample Introduction:

o Dissolve a small amount (~1 mg) of D-Phenylalaninol in a suitable volatile solvent (e.qg.,
methanol or dichloromethane).

o Introduce the sample into the mass spectrometer. For a solid, a direct insertion probe can
be used, where the sample is placed in a capillary tube at the probe's tip. The probe is
inserted into the ion source and gently heated to volatilize the sample.

¢ lonization and Analysis:

o In the ion source, the gaseous sample molecules are bombarded with a high-energy
electron beam (typically 70 eV). This process ejects an electron from the molecule,
forming a positively charged molecular ion ([M]*).

o The high energy of this process causes the molecular ion to fragment into smaller,
characteristic charged fragments and neutral species.

o The positively charged ions (molecular ion and fragments) are accelerated out of the ion
source by an electric field.

o The ions travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which
separates them based on their mass-to-charge (m/z) ratio.

o A detector records the abundance of ions at each m/z value, generating the mass
spectrum.
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Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis of a compound like D-Phenylalaninol is depicted
below.

D-Phenylalaninol Sample

NMR Prep lR Prep MS Prep

Dissolve in CDCI3

Filter into NMR Tube |— Place on ATR Crystal Volatilize in lon Source

NMR Spectrometer

FTIR Spectrometer Mass Spectrometer

1H NMR Data

13C NMR Data IR Spectrum Mass Spectrum
(Chemical Shifts, Multiplicity)

(Chemical Shifts) (Absorption Bands) (m/z, Intensity)

Structural Elucidation &
Data Interpretation

Click to download full resolution via product page
Caption: Workflow for Spectroscopic Analysis of D-Phenylalaninol.

« To cite this document: BenchChem. [Spectroscopic Profile of D-Phenylalaninol: A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b555900#spectroscopic-data-for-d-phenylalaninol-
nmr-ir-msj

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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